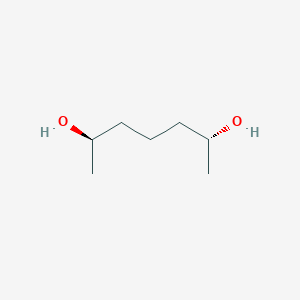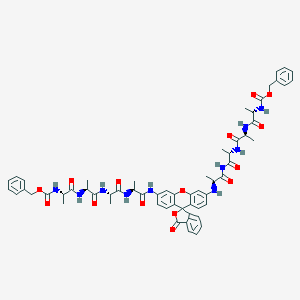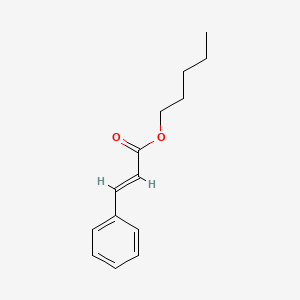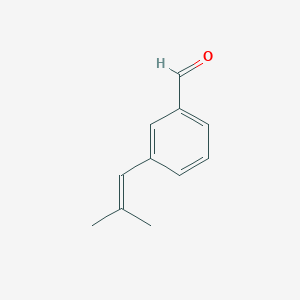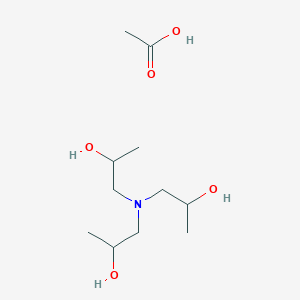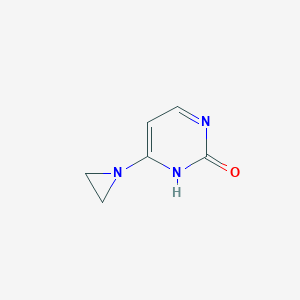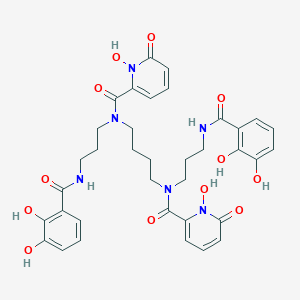
3,4,3-LI(Dicam-dihopo)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,3-LI(Dicam-dihopo) is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the family of dihydropyridine derivatives and has shown promising results in biological and chemical studies. In
Applications De Recherche Scientifique
3,4,3-LI(Dicam-dihopo) has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Furthermore, 3,4,3-LI(Dicam-dihopo) has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Mécanisme D'action
The mechanism of action of 3,4,3-LI(Dicam-dihopo) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases. Additionally, it has been shown to have an affinity for certain receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,4,3-LI(Dicam-dihopo) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, it has been shown to have neuroprotective effects, which may contribute to its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4,3-LI(Dicam-dihopo) in lab experiments is its relatively low toxicity. Additionally, it is easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 3,4,3-LI(Dicam-dihopo) is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for research on 3,4,3-LI(Dicam-dihopo). One potential direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Furthermore, there is potential for 3,4,3-LI(Dicam-dihopo) to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3,4,3-LI(Dicam-dihopo) involves the reaction of 4-(3,4-dichlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-(4-isopropyl-phenyl)ethylamine in the presence of a coupling agent. The reaction yields 3,4,3-LI(Dicam-dihopo) as a white crystalline powder, which can be purified using various methods such as recrystallization and chromatography.
Propriétés
Numéro CAS |
146980-29-2 |
|---|---|
Formule moléculaire |
C36H40N6O12 |
Poids moléculaire |
748.7 g/mol |
Nom IUPAC |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[3-[(2,3-dihydroxybenzoyl)amino]propyl-(1-hydroxy-6-oxopyridine-2-carbonyl)amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C36H40N6O12/c43-27-13-3-9-23(31(27)47)33(49)37-17-7-21-39(35(51)25-11-5-15-29(45)41(25)53)19-1-2-20-40(36(52)26-12-6-16-30(46)42(26)54)22-8-18-38-34(50)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-44,47-48,53-54H,1-2,7-8,17-22H2,(H,37,49)(H,38,50) |
Clé InChI |
CVQHQOHIQZEXLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
Synonymes |
1,14-bis(2,3-dihydroxybenzoyl)-5,10-bis(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(diCAM-diHOPO) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







